5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Brand Name: Vulcanchem
CAS No.: 26542-65-4
VCID: VC6354869
InChI: InChI=1S/C10H7N3S2/c14-9-11-12-10-13(9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H,11,14)
SMILES: C1=CC=C(C=C1)C2=CSC3=NNC(=S)N23
Molecular Formula: C10H7N3S2
Molecular Weight: 233.31

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione

CAS No.: 26542-65-4

Cat. No.: VC6354869

Molecular Formula: C10H7N3S2

Molecular Weight: 233.31

* For research use only. Not for human or veterinary use.

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione - 26542-65-4

Specification

CAS No. 26542-65-4
Molecular Formula C10H7N3S2
Molecular Weight 233.31
IUPAC Name 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Standard InChI InChI=1S/C10H7N3S2/c14-9-11-12-10-13(9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H,11,14)
Standard InChI Key JBOIAPARIKXTEG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC3=NNC(=S)N23

Introduction

Chemical Structure and Nomenclature

Structural Features

The core structure of 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione consists of:

  • A thiazole ring (five-membered ring with nitrogen and sulfur atoms at positions 1 and 3).

  • A fused 1,2,4-triazole ring (five-membered ring with three nitrogen atoms).

  • A phenyl group at position 5 of the thiazole ring.

  • A thione group (-C=S) at position 3 of the triazole ring.

This arrangement confers unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Tautomerism and Stability

Like other mercapto-triazoles, this compound may exhibit tautomerism between the thione (-C=S) and thiol (-SH) forms. The thione form is generally more stable in the solid state and polar solvents due to resonance stabilization .

Synthetic Methodologies

General Synthesis Strategies

Two primary routes dominate the synthesis of thiazolo-triazole derivatives:

Condensation of Mercapto-Triazoles with α-Halogenocarbonyls

This method involves reacting 3-mercapto-1,2,4-triazole derivatives with α-halogenated ketones (e.g., phenacyl bromides) under acidic or alkaline conditions. For example:

  • Procedure A: Refluxing 3-phenyl-5-mercapto-1,2,4-triazole with phenacyl bromide in ethanol, followed by acid catalysis (H₂SO₄), yields cyclized products .

  • Procedure B: Intermediate thioethers are isolated and cyclized using concentrated H₂SO₄ at room temperature .

Cyclization of Thiosemicarbazides

Hydrazides of benzoic acid react with alkyl isothiocyanates to form thiosemicarbazides, which undergo alkaline cyclization to yield 1,2,4-triazole-3-thiones. Subsequent reactions with α-halogenated ketones introduce the thiazole moiety .

Optimization and Yield

  • Reaction Time: Cyclization typically requires 2–30 hours under reflux, monitored by TLC .

  • Yields: Reported yields for analogous compounds range from 72% to 83%, depending on substituents and reaction conditions .

Table 1: Synthesis Conditions for Analogous Thiazolo-Triazoles

Starting MaterialReagentConditionsYield (%)
3-Phenyl-5-mercapto-triazolePhenacyl bromideEtOH, H₂SO₄, reflux81
4-Chlorophenyl hydrazideEthyl 2-chloroacetoacetateNaOH, EtOH, reflux80

Physicochemical Characterization

Spectral Data (Hypothetical for Target Compound)

While direct data for 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione are unavailable, analogs provide benchmarks:

  • IR Spectroscopy: Thione C=S stretch observed at ~1,150–1,250 cm⁻¹; aromatic C-H stretches at ~3,060 cm⁻¹ .

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm; NH protons appear as broad singlets near δ 14.5 ppm .

  • MS: Molecular ion peaks [M+H]⁺ align with calculated masses (e.g., m/z 278.3 for C₁₆H₁₁N₃S) .

Thermal Properties

  • Melting Points: Analogous thiazolo-triazoles exhibit melting points between 104°C and 164°C, influenced by substituent polarity .

Biological Activity and Applications

CompoundActivity (IC₅₀ or MIC)Target Organism/Cell Line
1-Phenyl-thiazolo-triazoleCOX-2 inhibition: 12 µMIn vitro assay
4-Bromo-thiazolo-triazoleMIC: 8 µg/mLS. aureus

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -Br, -CF₃) enhance antimicrobial potency.

  • Phenyl Substituents improve lipid solubility, aiding membrane penetration .

Research Gaps and Future Directions

  • Synthetic Challenges: Scalability of multi-step procedures and purification of regioisomers.

  • In Vivo Studies: Limited data on pharmacokinetics and toxicity profiles.

  • Computational Modeling: DFT studies to predict reactivity and binding modes.

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